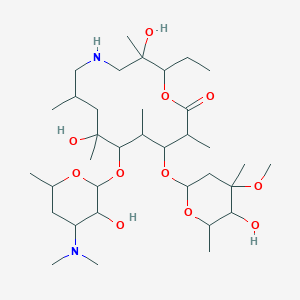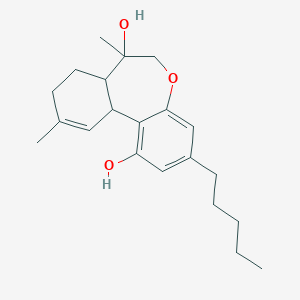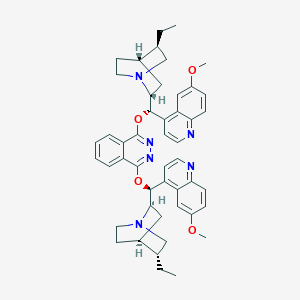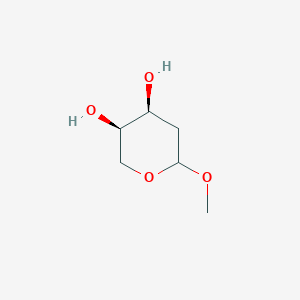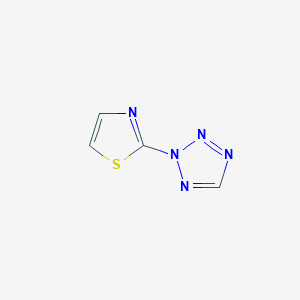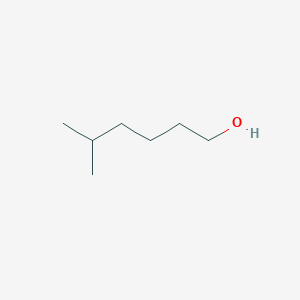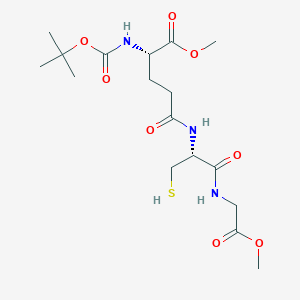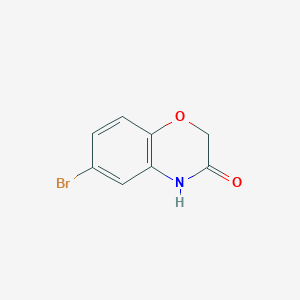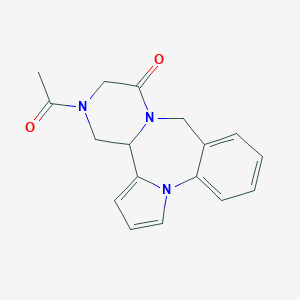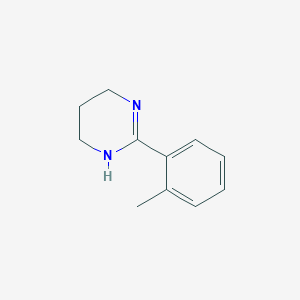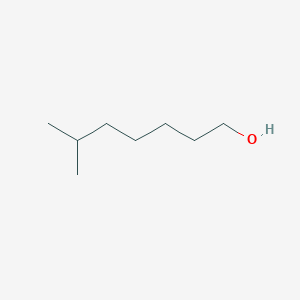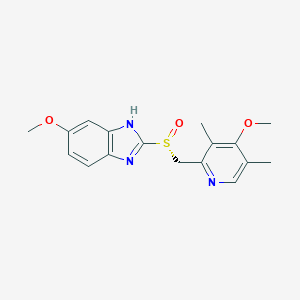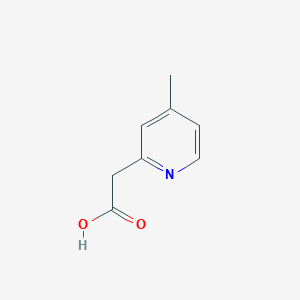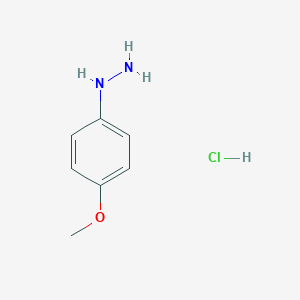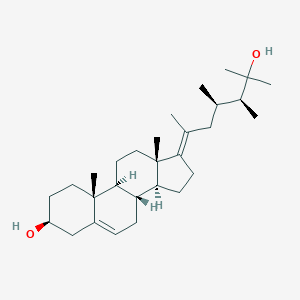
25-Hydroxysarcosterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroxysarcosterol is a sterol that is produced from the oxidation of cholesterol. This compound is known for its potential therapeutic applications in various fields such as medicine, agriculture, and food industry.
Scientific Research Applications
25-Hydroxysarcosterol has been extensively studied for its potential therapeutic applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential role in the prevention and treatment of cardiovascular diseases. In the agriculture industry, 25-Hydroxysarcosterol has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food additive due to its antioxidant properties.
Mechanism Of Action
The mechanism of action of 25-Hydroxysarcosterol is not fully understood. However, it is believed to exert its effects through various pathways such as the inhibition of inflammatory cytokines, the modulation of lipid metabolism, and the activation of antioxidant enzymes. It has also been shown to interact with various receptors such as the peroxisome proliferator-activated receptor (PPAR) and the liver X receptor (LXR).
Biochemical And Physiological Effects
25-Hydroxysarcosterol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, improve glucose metabolism, and reduce lipid accumulation in the liver. It has also been shown to activate antioxidant enzymes, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 25-Hydroxysarcosterol in lab experiments is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in experiments.
Future Directions
There are several future directions for research on 25-Hydroxysarcosterol. One area of research is the development of new therapeutic applications for this compound, particularly in the fields of cancer, diabetes, and cardiovascular diseases. Another area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 25-Hydroxysarcosterol can be achieved through several methods. One of the most common methods is the oxidation of cholesterol using various oxidizing agents such as chromium trioxide, potassium permanganate, or sodium hypochlorite. Another method involves the use of enzymes such as cholesterol oxidase or cholesterol esterase. The enzymatic method is preferred in some cases due to its high specificity and efficiency.
properties
CAS RN |
153444-87-2 |
|---|---|
Product Name |
25-Hydroxysarcosterol |
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17E)-17-[(4R,5S)-6-hydroxy-4,5,6-trimethylheptan-2-ylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(20(3)27(4,5)31)16-19(2)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,6)26(23)13-15-29(24,25)7/h8,18,20,22-23,25-26,30-31H,9-17H2,1-7H3/b24-19+/t18-,20+,22+,23+,25+,26+,28+,29-/m1/s1 |
InChI Key |
KFFSVXGFRJRKRR-NSUZGPIOSA-N |
Isomeric SMILES |
C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)(C)O |
SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
Canonical SMILES |
CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |
synonyms |
23,24-dimethylcholesta-5,17(20)-diene-3,25-diol 25-hydroxysarcosterol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



